

# The Versatile Scaffold: Benzaldehyde Derivatives in Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Benzaldehyde**

Cat. No.: **B042025**

[Get Quote](#)

## Introduction: The Enduring Relevance of the Benzaldehyde Moiety

The **benzaldehyde** scaffold, a simple aromatic aldehyde, represents a cornerstone in the edifice of medicinal chemistry. Its inherent reactivity and the tunable electronic properties of its benzene ring make it a privileged starting point for the synthesis of a vast array of derivatives with significant therapeutic potential. From the naturally occurring anti-tumor agent **benzaldehyde** itself, found in fruits like almonds and figs, to synthetically tailored molecules, this chemical entity has proven to be a fertile ground for drug discovery.<sup>[1]</sup> This guide provides an in-depth exploration of the synthesis and biological evaluation of **benzaldehyde** derivatives, offering both the "why" and the "how" for researchers in the field. We will delve into key therapeutic areas where these compounds have shown promise—oncology, inflammation, and infectious diseases—and provide detailed, field-proven protocols for their synthesis and bioactivity assessment.

## PART 1: The Synthetic Toolkit: Crafting Bioactive Benzaldehyde Derivatives

The aldehyde functional group is a linchpin of reactivity, serving as a versatile handle for a multitude of chemical transformations. This allows for the systematic modification of the core **benzaldehyde** structure to optimize pharmacokinetic and pharmacodynamic properties. Below are protocols for several fundamental reactions used to generate libraries of **benzaldehyde** derivatives.

## Protocol 1: Williamson Ether Synthesis for Alkoxy-Substituted Benzaldehydes

The introduction of alkoxy chains to a phenolic **benzaldehyde** can significantly impact its lipophilicity and ability to interact with biological targets. The Williamson ether synthesis is a robust and widely used method for this purpose.[\[2\]](#)

Experimental Protocol:

- Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxy**benzaldehyde** (1.0 equivalent) in anhydrous dimethylformamide (DMF).
- Base Addition: Add potassium carbonate ( $K_2CO_3$ ) (1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
- Alkyl Halide Addition: Slowly add the desired benzyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture.[\[3\]](#)
- Reaction: Heat the mixture to 70°C and stir overnight.[\[3\]](#) Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction to room temperature. Pour the mixture into ice-cold water to precipitate the product.
- Purification: Filter the crude product, wash with water, and recrystallize from ethanol to obtain the pure benzyloxy**benzaldehyde** derivative.[\[3\]\[4\]](#)

## Protocol 2: Claisen-Schmidt Condensation for the Synthesis of Chalcones

Chalcones, characterized by an  $\alpha,\beta$ -unsaturated ketone system, are a prominent class of **benzaldehyde** derivatives with a wide range of biological activities. The Claisen-Schmidt condensation provides a straightforward route to their synthesis.[\[5\]\[6\]\[7\]](#)

Experimental Protocol:

- Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of a substituted **benzaldehyde** and an appropriate acetophenone derivative in ethanol.
- Base-Catalyzed Condensation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 10-40%) to the mixture.[6]
- Reaction: Continue stirring the reaction mixture for 4-24 hours. The formation of a precipitate often indicates product formation.[6] Monitor the reaction by TLC.
- Work-up: Acidify the reaction mixture with dilute hydrochloric acid (HCl) in an ice bath.[5]
- Purification: Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.[5]

## Protocol 3: Wittig Reaction for Alkene Derivatives

The Wittig reaction is a powerful tool for converting the aldehyde group into an alkene, allowing for the synthesis of stilbene and other vinyl derivatives which often possess interesting biological properties.[8]

Experimental Protocol:

- Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride (1.0 equivalent) in an anhydrous solvent like methanol. Add sodium methoxide (1.0 equivalent) portion-wise at room temperature and stir for 1 hour to generate the phosphorus ylide.[8]
- Reaction with **Benzaldehyde**: Add a solution of the desired substituted **benzaldehyde** (1.0 equivalent) in anhydrous methanol to the ylide solution.[8]
- Reaction Progression: Stir the mixture at room temperature for several hours, monitoring by TLC.
- Work-up: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[8]

- Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization.[8]

## Protocol 4: Synthesis of Schiff Bases (Imines)

The condensation of **benzaldehyde** derivatives with primary amines to form Schiff bases is a facile reaction that introduces a C=N (imine) bond. This functional group is crucial for the biological activity of many compounds.[9]

Experimental Protocol:

- Reactant Mixture: In a round-bottom flask, dissolve the substituted **benzaldehyde** (1.0 equivalent) and a primary amine (e.g., an aniline or amino acid, 1.0 equivalent) in ethanol. [10][11]
- Catalysis (if necessary): For less reactive amines, a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid or lemon juice) can be added.[11] For some amino acid condensations, a base like sodium hydroxide may be used.[10]
- Reaction: Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.[10]
- Work-up: Cool the reaction mixture in an ice bath to induce crystallization of the Schiff base.
- Purification: Filter the product, wash with cold ethanol, and dry.[10]

## PART 2: Biological Evaluation: From In Vitro Assays to In Vivo Models

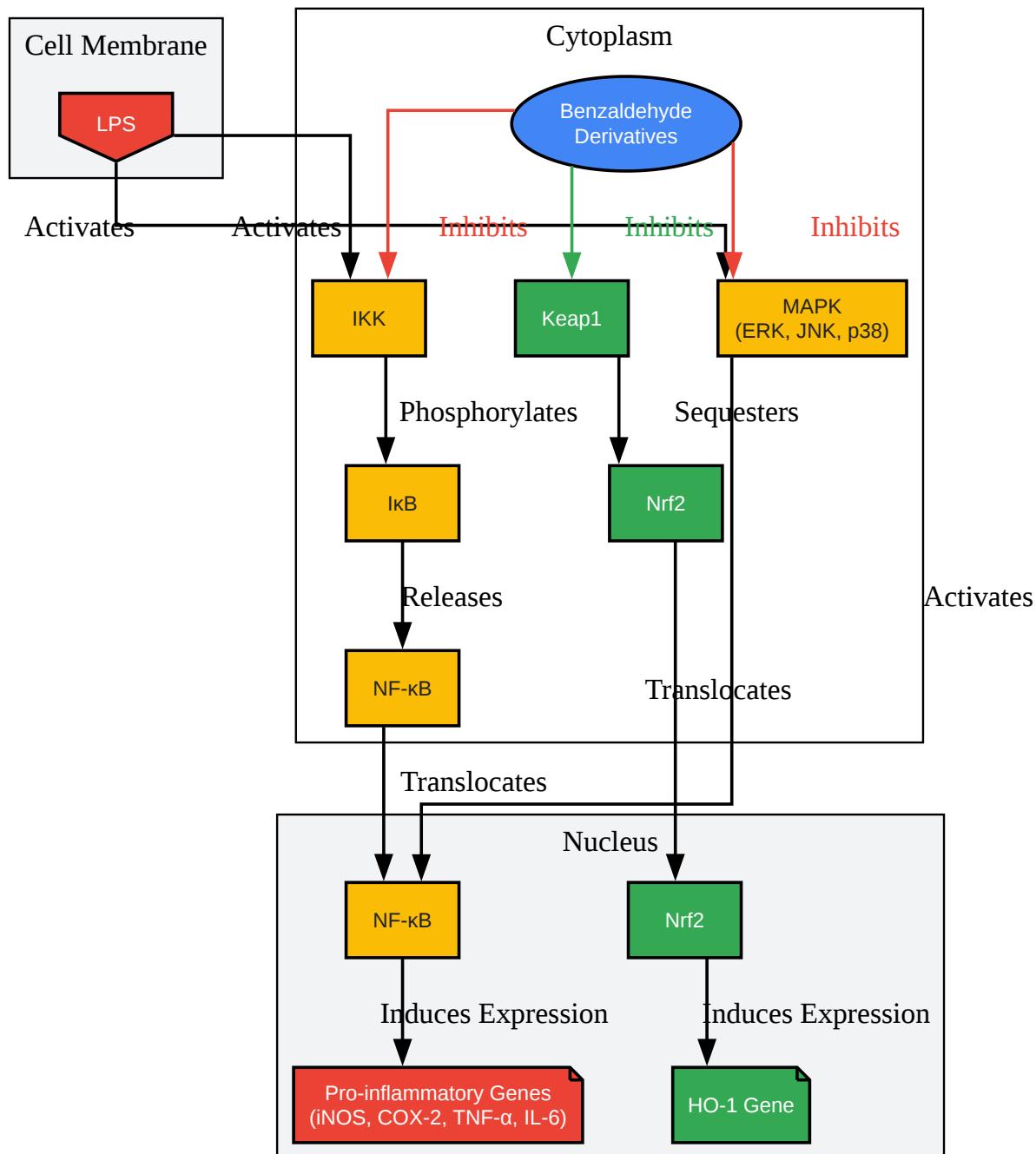
Once a library of **benzaldehyde** derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays depends on the therapeutic target.

### Section 2.1: Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. **Benzaldehyde** derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[12][13][14]

Several **benzaldehyde** derivatives have been found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE<sub>2</sub>).<sup>[12]</sup> This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).<sup>[14]</sup> Furthermore, they can inhibit the activation of the transcription factor NF-κB, a master regulator of the inflammatory response, and modulate the MAPK signaling pathway.<sup>[3]</sup> Some derivatives also induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of Nrf2.<sup>[13]</sup>

Diagram of the Anti-inflammatory Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Anti-inflammatory signaling pathways modulated by **benzaldehyde** derivatives.

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for producing prostaglandins.

#### Experimental Protocol:

- Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit).[15]
- Reaction Setup: In a 96-well white opaque plate, set up wells for Enzyme Control (EC), Inhibitor Control (IC, e.g., Celecoxib), and your test compounds (Sample Screen, S).[15]
- Inhibitor Addition: Add 10  $\mu$ l of the test inhibitor (dissolved in a suitable solvent like DMSO, diluted in Assay Buffer) to the 'S' wells. Add the appropriate controls to the EC and IC wells. [15]
- Enzyme Addition: Add 10  $\mu$ l of diluted COX-2 enzyme to all wells.
- Reaction Mix Addition: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80  $\mu$ l of this mix to each well.[15]
- Initiation and Measurement: Initiate the reaction by adding 10  $\mu$ l of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette. Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[15]
- Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated as:  $[1 - (\text{Rate of S} / \text{Rate of EC})] * 100$ . The IC<sub>50</sub> value can then be determined by plotting percent inhibition against the log of the inhibitor concentration.

Parameter	Description
Assay Type	Enzyme Inhibition Assay
Detection Method	Fluorometric
Wavelengths	Excitation: 535 nm, Emission: 587 nm
Key Reagents	Human COX-2, Arachidonic Acid, Fluorometric Probe
Controls	Enzyme Control (no inhibitor), Inhibitor Control (e.g., Celecoxib)

## Section 2.2: Anticancer Activity

**Benzaldehyde** and its derivatives have shown promise as anticancer agents, with some compounds inducing apoptosis and arresting the cell cycle in cancer cells.[5][16] A notable mechanism involves overcoming treatment resistance by targeting the interaction of the signaling protein 14-3-3 $\zeta$  with phosphorylated histone H3 (H3S28ph).[1][17][18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic effects of potential drug candidates.[14][16]

### Experimental Protocol:

- Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[19]
- Compound Treatment: Treat the cells with various concentrations of the **benzaldehyde** derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
- MTT Addition: Add 10  $\mu$ l of a 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[16]
- Formazan Solubilization: Add 100  $\mu$ l of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[16]

- Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[16]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC<sub>50</sub> values are determined by plotting cell viability against the log of the compound concentration.

Parameter	Description
Assay Type	Colorimetric Cell Viability Assay
Detection Method	Spectrophotometry
Wavelength	570 nm
Key Reagents	3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Controls	Untreated cells, Vehicle control

To evaluate the *in vivo* efficacy of promising anticancer **benzaldehyde** derivatives, an orthotopic mouse model, which mimics the tumor microenvironment more accurately than subcutaneous models, is invaluable.[20][21]

#### Experimental Protocol:

- Cell Preparation: Prepare a suspension of human pancreatic cancer cells (e.g., PANC-1) at a concentration of 5-10 million cells in 50 µl of PBS.[20]
- Animal Anesthesia: Anesthetize an immunodeficient mouse (e.g., a nude mouse) with an intraperitoneal injection of ketamine/xylazine.[20]
- Surgical Procedure: Make a small incision in the left abdominal wall to expose the spleen and pancreas.[20]
- Tumor Cell Implantation: Using a 30-gauge needle, slowly inject the cell suspension into the tail of the pancreas.[20][22]
- Wound Closure: Suture the abdominal wall and close the skin with surgical clips.[22]

- Treatment and Monitoring: Once tumors are established (monitored by imaging if using fluorescently or luminescently tagged cells), begin treatment with the **benzaldehyde** derivative (e.g., via oral gavage or intraperitoneal injection).[21][23] Monitor tumor growth and metastasis over time.
- Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors and other organs for further analysis (e.g., histology, Western blotting).

#### Workflow for In Vivo Anticancer Evaluation



[Click to download full resolution via product page](#)

Caption: Workflow for an orthotopic pancreatic cancer mouse model.

## Section 2.3: Antimicrobial Activity

**Benzaldehyde** and its derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[20] Their mechanism often involves the disruption of the cell membrane, leading to cell death.[20]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[17][24]

#### Experimental Protocol:

- Compound Preparation: Prepare a series of two-fold dilutions of the **benzaldehyde** derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]
- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.[17]

- Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.[17]
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1] This can be assessed visually or by measuring the absorbance at 600 nm.

Parameter	Description
Assay Type	Antimicrobial Susceptibility Test
Method	Broth Microdilution
Endpoint	Minimum Inhibitory Concentration (MIC)
Key Reagents	Bacterial Culture, Mueller-Hinton Broth
Controls	Positive Control (bacteria + broth), Negative Control (broth only)

## Conclusion: A Scaffold of Continuing Promise

The **benzaldehyde** framework continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent and varied biological activities. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize and evaluate novel **benzaldehyde**-based compounds, contributing to the ongoing quest for more effective and safer medicines. By understanding the underlying mechanisms of action and employing robust evaluation methodologies, the full potential of this versatile scaffold can continue to be unlocked.

## References

- Kim, K., et al. (2014). Inhibitory Effects of **Benzaldehyde** Derivatives from the Marine Fungus *Eurotium* sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. *Marine Drugs*.

- Lee, D., et al. (2014). Inhibitory effects of **benzaldehyde** derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed.
- El-Newehy, M. H., et al. (2016). Biocidal polymers: synthesis and antimicrobial properties of **benzaldehyde** derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central.
- An, F., et al. (2019). Isolation and Characterization of **Benzaldehyde** Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega.
- Saito, J., et al. (2025). **Benzaldehyde** suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3 $\zeta$  with H3S28ph. PubMed.
- JoVE. (2020). Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer. JoVE.
- JETIR. (2019). SYNTHESIS OF CHALCONES. Jetir.Org.
- JoVE. (2016). Fluorescent Orthotopic Mouse Model of Pancreatic Cancer. JoVE.
- ecancer. (2025). Stopping pancreatic cancer spread using **benzaldehyde**. ecancer.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NIH.
- Eze, F. I., et al. (2019). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. INNOSC Theranostics and Pharmacological Sciences.
- Molecules. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxy**benzaldehyde** Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
- Journal for ImmunoTherapy of Cancer. (2024). Clinically relevant orthotopic pancreatic cancer models for adoptive T cell transfer therapy. JITC.
- The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. RSC Education.
- Medical Xpress. (2025). Aromatic **benzaldehyde** inhibits growth of therapy-resistant pancreatic cancer. Medical Xpress.
- Li, H., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC.
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Longwood University. (n.d.). Tandem Reactions: Synthesis of Substituted **Benzaldehydes**. Longwood University D-Space.

- SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
- Heijnen, D., et al. (2019). Synthesis of Substituted **Benzaldehydes** via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. *Organic Letters*.
- Al-Amiery, A. A. (2024). Synthesis of Schiff Bases Derived From **Benzaldehyde** and Salicylaldehyde With Some Amino Acids by a New Develop Method. *Journal of Applied and Industrial Sciences*.
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxy**benzaldehyde** (1). ResearchGate.
- Pure. (2018). In vitro antimicrobial susceptibility testing methods. Pure.
- INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC.
- NCBI. (n.d.). 4-(Benzyl)oxy**benzaldehyde**. PubChem.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- ACS Publications. (2019). Synthesis of Substituted **Benzaldehydes** via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. *Organic Letters*.
- PubMed. (2019). Synthesis of Substituted **Benzaldehydes** via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed.
- Al-Ostath, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.
- MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes. UW-Madison Chemistry.
- Abedi, A., et al. (2012). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and **Benzaldehyde** Derivatives, Along with Their Iron Complexes. *Oriental Journal of Chemistry*.
- ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro **Benzaldehyde** and 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine. ACS Publications.
- ResearchGate. (2019). (PDF) Synthesis of Substituted **Benzaldehydes** via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate.

- ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro **Benzaldehyde** and 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine. ACS Publications.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 4. 4-(Benzyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescent Orthotopic Mouse Model of Pancreatic Cancer [jove.com]
- 22. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. pure.tue.nl [pure.tue.nl]
- To cite this document: BenchChem. [The Versatile Scaffold: Benzaldehyde Derivatives in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042025#benzaldehyde-derivatives-in-medicinal-chemistry-for-drug-discovery]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)